methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
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Overview
Description
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a complex organic compound featuring an oxetane ring, a benzyloxycarbonyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as oxetan-3-ylamine and benzyl chloroformate.
Protection of Amino Group: The amino group of oxetan-3-ylamine is protected using benzyl chloroformate to form benzyloxycarbonyl (Cbz) protected oxetan-3-ylamine.
Formation of the Ester: The protected amine is then reacted with methyl bromoacetate under basic conditions to form methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Benzyloxycarbonyl-protected amino acids.
Reduction: Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. The oxetane ring is known to impart metabolic stability and improve pharmacokinetic properties.
Industry
In materials science, derivatives of this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced durability or unique optical characteristics.
Mechanism of Action
The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)propanoate: Similar structure but with a propanoate group instead of an acetate.
Ethyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the oxetane ring is particularly noteworthy, as it provides a distinct reactivity profile compared to other cyclic structures.
This compound’s versatility and potential for modification make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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